Pyridinium, 4-(4-aminophenyl)-1-methyl-
Description
Overview of Pyridinium-Based Donor-Acceptor Chromophores
Pyridinium-based compounds are integral to the design of advanced chromophores, which are molecules responsible for color and other optical phenomena. In a typical donor-acceptor (D-A) framework, the pyridinium (B92312) ring, being electron-deficient, functions as a potent electron acceptor. researchgate.net The positive charge on the nitrogen atom enhances its electron-withdrawing capability. researchgate.net This acceptor is commonly paired with an electron-donating group through a π-conjugated linker, which facilitates the movement of electrons from the donor to the acceptor upon photoexcitation. rsc.org
The electronic and optical properties of these chromophores can be precisely tuned by modifying three key components: the donor, the acceptor, and the π-linker. researchgate.net A variety of electron donors have been coupled with pyridinium acceptors, including aminophenyl, ferrocene, and pyrene (B120774) moieties, to create materials with specific characteristics. researchgate.netnih.gov The nature of the donor and the length and type of the conjugated bridge significantly influence the intramolecular charge transfer (ICT) band, which in turn dictates the material's linear and nonlinear optical (NLO) properties. researchgate.netrsc.org
Pyridinium-based D-A chromophores are particularly noted for their applications in second-order nonlinear optics. researchgate.net These materials can interact with high-intensity light, such as that from a laser, to produce new light waves with altered frequencies, a process known as second-harmonic generation (SHG). researchgate.net Some pyridinium chromophores have demonstrated the ability to have their NLO response switched on and off by external stimuli like protonation/deprotonation cycles, making them candidates for optical switching and signal processing. nih.govbiointerfaceresearch.com Furthermore, their utility extends to other areas, such as fluorescent probes for biological imaging, where the pyridinium moiety can aid in targeting specific organelles like mitochondria. wikipedia.org
Significance and Research Trajectory of Pyridinium, 4-(4-aminophenyl)-1-methyl- and Closely Related Analogs
Pyridinium, 4-(4-aminophenyl)-1-methyl- (Molecular Formula: C₁₂H₁₃N₂) embodies the quintessential donor-acceptor structure discussed previously. acs.org While extensive research on this exact molecule is not widely published, its significance is powerfully illuminated by the research trajectory of its close analogs, which share the core 4-aminophenyl-pyridinium arrangement. The primary research focus on these analogs has been the exploration of their potential in nonlinear optics and as light-emitting materials.
A key research area is the development of materials with large second-order NLO susceptibility (χ⁽²⁾). For instance, supramolecular assemblies of closely related [(aminophenyl)azo]pyridinium chromophores have been shown to form highly ordered, intrinsically acentric superlattices. These structures exhibit impressive NLO properties, with a measured χ⁽²⁾ value of approximately 150 pm/V. nih.gov This high value is a direct consequence of the polar alignment of the donor-acceptor molecules within the layered structure. nih.gov
Another significant research avenue involves incorporating the aminophenyl-pyridinium motif into polymers. Poly(pyridinium salt)s containing 9,9-bis(4-aminophenyl)fluorene moieties have been synthesized and characterized. researchgate.net These polymers are notable for exhibiting both lyotropic liquid-crystalline and photoluminescent properties. They emit greenish-yellow light in polar organic solvents, demonstrating their potential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The research trajectory points towards synthesizing novel polymers with enhanced thermal stability and tunable light-emitting characteristics. researchgate.net
The fundamental properties of these materials are often investigated through a combination of experimental techniques and computational modeling. Studies on compounds like 4-aminopyridinium (B8673708) 2-chloro-5-nitrobenzoate have demonstrated significant SHG efficiency, being 4.8 times greater than the standard inorganic material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This highlights the promise of aminopyridine-based organic materials in NLO applications. researchgate.net
| Compound/Material Class | Key Research Finding | Potential Application |
| [(Aminophenyl)azo]pyridinium Multilayers | High second-order NLO susceptibility (χ⁽²⁾) of ~150 pm/V. nih.gov | Optical Switching, Signal Processing |
| Poly(pyridinium salt)s with 9,9-bis(4-aminophenyl)fluorene | Exhibit both lyotropic liquid-crystalline and photoluminescent properties. researchgate.net | Organic Light-Emitting Diodes (OLEDs) |
| 4-Aminopyridinium 2-chloro-5-nitrobenzoate | Second-harmonic generation (SHG) efficiency is 4.8 times that of KDP. researchgate.net | Frequency Doubling Lasers |
Foundational Research Principles and Methodological Frameworks in Organic Materials Science
The study of compounds like Pyridinium, 4-(4-aminophenyl)-1-methyl- is grounded in the core principles of organic materials science, an interdisciplinary field that merges organic chemistry with materials science and physics. researchgate.net A central tenet is the structure-property relationship, which posits that the macroscopic properties of a material are dictated by its molecular structure and intermolecular organization. researchgate.netnih.gov Researchers in this field design and synthesize new organic molecules with tailored electronic, optical, or mechanical properties. nih.govrsc.org
The methodological framework for developing and understanding these materials involves a synergistic combination of synthesis, characterization, and theoretical modeling.
Synthesis: Organic synthesis is the bedrock of materials discovery. researchgate.net Methodologies range from traditional multi-step synthesis to more advanced techniques like cross-coupling reactions and polymerization. For pyridinium salts, common synthetic routes include the quaternization of a substituted pyridine (B92270) or condensation reactions involving pyrylium (B1242799) salts. The goal is to create novel molecular architectures with precisely controlled functionalities. researchgate.net
Characterization: A comprehensive suite of characterization techniques is employed to probe the structure and properties of new materials from the molecular to the bulk scale.
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy are used to confirm molecular structure and study electronic transitions. researchgate.net
X-ray Diffraction (XRD): Single-crystal and powder XRD are crucial for determining the precise arrangement of atoms in a crystalline solid, providing insight into molecular packing and intermolecular interactions that govern bulk properties.
Microscopy and Thermal Analysis: Techniques such as Atomic Force Microscopy (AFM) and Differential Scanning Calorimetry (DSC) provide information on surface morphology and thermal properties like glass transition and melting points, respectively. researchgate.netnih.gov
Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), are increasingly vital. nih.gov DFT calculations can predict molecular geometries, electronic structures (such as HOMO-LUMO energy levels), and spectroscopic properties. This computational insight helps rationalize experimental findings and guide the design of new materials with enhanced properties, reducing the need for trial-and-error synthesis. nih.gov
This integrated approach—designing molecules based on theoretical principles, realizing them through synthesis, and verifying their properties through detailed characterization—drives innovation in organic materials science. researchgate.net
Structure
3D Structure
Properties
CAS No. |
46311-40-4 |
|---|---|
Molecular Formula |
C12H13N2+ |
Molecular Weight |
185.24 g/mol |
IUPAC Name |
4-(1-methylpyridin-1-ium-4-yl)aniline |
InChI |
InChI=1S/C12H12N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-9,13H,1H3/p+1 |
InChI Key |
QHYLCANOPQWQFG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Crystallographic Characterization
Synthetic Pathways for Pyridinium (B92312), 4-(4-aminophenyl)-1-methyl- and Derivatives
The synthesis of this pyridinium salt can be approached through both solution-phase and solid-state methods, each offering distinct advantages for purification and crystallization.
The most direct and common method for the synthesis of N-alkylpyridinium salts is the quaternization of a pyridine (B92270) derivative. nih.govrsc.org For Pyridinium, 4-(4-aminophenyl)-1-methyl-, the synthesis would typically involve the direct N-methylation of the precursor, 4-(4-aminophenyl)pyridine.
A general solution-phase protocol involves reacting 4-(4-aminophenyl)pyridine with a methylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate organic solvent. The reaction, often referred to as the Menshutkin reaction, proceeds via an SN2 mechanism where the lone pair of electrons on the pyridine nitrogen atom attacks the methyl group of the methylating agent.
Reaction Scheme:
4-(4-aminophenyl)pyridine + CH₃I → [Pyridinium, 4-(4-aminophenyl)-1-methyl-]⁺I⁻
Optimization of this synthesis involves screening various solvents (e.g., acetonitrile, acetone, or N,N-dimethylformamide), adjusting the reaction temperature, and modifying the molar ratio of the reactants to maximize the yield and purity of the resulting salt. nih.govchemistryviews.org The product, being a salt, often precipitates from the reaction mixture upon cooling, which facilitates its isolation by simple filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol (B145695) or a methanol-acetonitrile mixture. nih.govmdpi.com
While solution-phase synthesis is common for production, solid-state methods are paramount for obtaining high-quality single crystals suitable for X-ray diffraction studies. The most widely employed technique for growing crystals of organic salts is the slow evaporation method. nih.govnih.gov
This technique involves dissolving the purified Pyridinium, 4-(4-aminophenyl)-1-methyl- salt in a suitable solvent or solvent mixture until a saturated or near-saturated solution is achieved. mdpi.com The choice of solvent is critical; it must be one in which the compound has moderate solubility and a relatively slow evaporation rate. The solution is then filtered to remove any particulate matter and left undisturbed in a vessel with a loosely fitted cover, allowing the solvent to evaporate slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the nucleation and gradual growth of well-defined single crystals. nih.gov Factors influencing crystal quality include the rate of evaporation, temperature stability, and the purity of the compound.
Structural Elucidation via Advanced Spectroscopic and Diffraction Methods
Confirming the molecular structure and understanding the solid-state arrangement of Pyridinium, 4-(4-aminophenyl)-1-methyl- requires a suite of advanced analytical techniques.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a salt like Pyridinium, 4-(4-aminophenyl)-1-methyl-, an SCXRD analysis would provide precise data on bond lengths, bond angles, and torsion angles within the cation. nih.goviucr.orgresearchgate.net
Furthermore, SCXRD reveals the crystal packing, elucidating the non-covalent interactions that govern the supramolecular architecture. These interactions can include hydrogen bonds between the aminophenyl N-H groups and the counter-ion, as well as π–π stacking interactions between the aromatic rings of adjacent cations. iucr.org The analysis also determines the crystal system, space group, and unit cell parameters, which are fundamental crystallographic data. nih.govmdpi.com
Table 1: Representative Crystallographic Data for a Related N-Methylpyridinium Salt. Note: This data is for a representative compound, 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, as specific data for the target compound is not available. nih.goviucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.123 |
| b (Å) | 13.456 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1502.3 |
| Z (molecules/unit cell) | 4 |
NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. thermofisher.com For Pyridinium, 4-(4-aminophenyl)-1-methyl-, both ¹H and ¹³C NMR would provide key structural information.
In the ¹H NMR spectrum, the protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom, resulting in chemical shifts in the downfield region (typically >8.0 ppm). mdpi.com The protons on the aminophenyl ring would appear in the aromatic region (around 6.5-7.5 ppm), while the N-methyl protons would give a characteristic singlet peak, likely between 4.0 and 4.5 ppm. researchgate.net The amino group protons would appear as a broad singlet, the position of which can be solvent-dependent. acs.orgchemicalbook.com
The ¹³C NMR spectrum would complement this data, showing distinct signals for the carbons of the pyridinium ring, the aminophenyl ring, and the N-methyl group. The carbons adjacent to the positively charged nitrogen in the pyridinium ring would be the most downfield-shifted among the aromatic carbons.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Pyridinium, 4-(4-aminophenyl)-1-methyl- Note: Values are estimations based on related structures and general NMR principles.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridinium H (ortho to N⁺) | 8.5 - 8.9 | Doublet |
| Pyridinium H (meta to N⁺) | 8.0 - 8.3 | Doublet |
| Aminophenyl H (ortho to NH₂) | 6.7 - 7.0 | Doublet |
| Aminophenyl H (meta to NH₂) | 7.3 - 7.6 | Doublet |
| N-CH₃ | 4.1 - 4.4 | Singlet |
| -NH₂ | 5.0 - 6.0 (variable) | Broad Singlet |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FTIR spectrum of Pyridinium, 4-(4-aminophenyl)-1-methyl- would display characteristic vibrational bands confirming its structure. rsc.org
Key expected absorptions include the N-H stretching vibrations of the primary amine group (typically a doublet around 3300-3500 cm⁻¹), aromatic C-H stretching vibrations (above 3000 cm⁻¹), and C-H stretching of the methyl group (around 2850-2960 cm⁻¹). The aromatic C=C and C=N ring stretching vibrations would appear in the 1450-1650 cm⁻¹ region. researchgate.netnih.gov The presence of these specific bands provides a molecular fingerprint, confirming the successful synthesis of the target compound.
Table 3: Expected Characteristic FTIR Absorption Bands for Pyridinium, 4-(4-aminophenyl)-1-methyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |
| Aromatic C=C and C=N Ring Stretch | 1450 - 1650 |
| C-N Stretch | 1250 - 1350 |
Elemental Analysis for Compositional Verification of Pyridinium, 4-(4-aminophenyl)-1-methyl-
Following the synthesis of Pyridinium, 4-(4-aminophenyl)-1-methyl-, elemental analysis is a crucial step for the verification of its elemental composition. This analytical technique provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within the pure sample. These experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula to confirm its purity and structural integrity.
Detailed research findings containing the specific elemental analysis data for "Pyridinium, 4-(4-aminophenyl)-1-methyl-" are not available in the public domain based on the conducted search. Scientific literature that details the synthesis of this specific compound and reports the corresponding elemental analysis results could not be located.
For a comprehensive compositional verification, the typical procedure would involve the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of C, H, and N.
The theoretical elemental composition of Pyridinium, 4-(4-aminophenyl)-1-methyl-, which has the molecular formula C₁₂H₁₃N₂⁺ (for the cation), would be calculated based on the atomic masses of its constituent elements. The experimental results from an elemental analyzer would then be expected to align closely with these calculated values, typically within a margin of ±0.4%, to validate the empirical formula of the synthesized compound.
Table 1: Theoretical Elemental Composition of Pyridinium, 4-(4-aminophenyl)-1-methyl- Cation
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 12 | 144.12 | 77.81 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.08 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.11 |
| Total | 185.244 | 100.00 |
Without published experimental data, a direct comparison to confirm the successful synthesis and purity of the target compound is not possible at this time. Such data would be a critical component of the compound's full crystallographic and synthetic characterization.
Photophysical Properties and Excited State Dynamics of Aminophenylpyridinium Systems
Electronic Absorption and Emission Spectroscopy
The interaction of aminophenylpyridinium systems with light is characterized by distinct absorption and emission phenomena that are highly sensitive to the molecular environment.
The electronic absorption spectrum of aminophenylpyridinium compounds is typically defined by two main types of transitions. High-energy absorption bands in the ultraviolet region are generally assigned to π-π* transitions localized within the aromatic phenyl and pyridinium (B92312) rings. libretexts.orgelte.hu A more prominent feature, however, is a strong, broad absorption band at longer wavelengths, often extending into the visible region. researchgate.net This band is attributed to an intramolecular charge transfer (ICT) transition. nih.govrsc.orgrsc.org
During the ICT transition, the absorption of a photon promotes an electron from a molecular orbital primarily located on the electron-donating aminophenyl group (the highest occupied molecular orbital, HOMO) to an orbital centered on the electron-accepting pyridinium ring (the lowest unoccupied molecular orbital, LUMO). mdpi.com The energy of this transition is highly dependent on the electronic coupling between the donor and acceptor moieties. In some pyridinium-based systems, lower intensity n-π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom of the pyridine (B92270) ring to an anti-bonding π* orbital, may also be observed, though they are often obscured by the more intense π-π* and ICT bands. libretexts.orgrsc.org
Table 1: Representative UV-Vis Absorption Maxima for a Donor-Acceptor Pyridinium Analogue in Various Solvents Data is for the analogous compound (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile, which shares the core D-A structure. researchgate.net
| Solvent | Absorption Maximum (λmax, nm) |
| Tetrahydrofuran (THF) | 412 |
| Dichloromethane (DCM) | 422 |
| N,N-Dimethylformamide (DMF) | 423 |
Following photoexcitation into the ICT band, aminophenylpyridinium systems typically exhibit fluorescence, emitting light as the excited state relaxes back to the ground state. The emission almost exclusively originates from the polar ICT excited state, resulting in a large separation between the absorption and emission maxima, known as the Stokes shift. nih.govnih.gov
The fluorescence quantum yield (ΦF), which represents the efficiency of the emission process, is highly variable and strongly influenced by the molecular environment and structure. nih.goviupac.org In many donor-acceptor systems, the quantum yield can be low in polar solvents. This is often due to the stabilization of a non-emissive, fully charge-separated twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay pathway. mdpi.comresearchgate.net However, structural modifications and solvent choice can significantly enhance emission efficiency. semanticscholar.org
Table 2: Representative Photophysical Data for Donor-Acceptor Pyridinium Analogues Data illustrates typical values for similar D-A systems.
| Compound Analogue | Solvent | Emission Maximum (λem, nm) | Quantum Yield (ΦF) | Reference |
| (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile | THF | 566 | 0.01 | researchgate.net |
| 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide | Acetonitrile | 605 | 0.48 | researchgate.net |
| Poly(pyridinium salt)-fluorene I | Methanol | 510 | 0.17 | nih.gov |
A hallmark of D-π-A molecules like Pyridinium, 4-(4-aminophenyl)-1-methyl- is their solvatochromism: a pronounced shift in the position of their absorption and emission bands with changes in solvent polarity. researchgate.netacs.org These compounds typically exhibit positive solvatochromism, where the spectral bands shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. nih.gov
This phenomenon arises because the ICT excited state is significantly more polar than the ground state due to the photoinduced separation of charge. nih.gov Polar solvent molecules can orient themselves around the excited-state dipole, providing stabilization that lowers its energy. This stabilization is greater than that of the less polar ground state. Consequently, the energy gap between the ground and excited states decreases in more polar solvents, resulting in a red shift in both the absorption and fluorescence spectra. researchgate.net This property makes such compounds useful as fluorescent probes for characterizing the polarity of their microenvironment. researchgate.net
Intramolecular Charge Transfer (ICT) Phenomena
The photophysical behavior of aminophenylpyridinium systems is fundamentally governed by the transfer of electron density from the donor to the acceptor upon excitation.
Upon absorption of a photon, the molecule is initially promoted to a Franck-Condon excited state, which retains the geometry of the ground state. This state quickly relaxes to a more stable, planar, locally excited (LE) state. researchgate.net In polar solvents, this LE state can then undergo further relaxation to a highly polar, charge-transfer state. nih.govrsc.org
A widely accepted model to describe this process, particularly in flexible systems, is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this model, after initial excitation, the molecule can undergo torsional relaxation (twisting) around the single bond connecting the aminophenyl donor and the pyridinium acceptor. researchgate.net This rotation leads to a perpendicular geometry between the donor and acceptor π-systems, which decouples them electronically and facilitates a more complete transfer of an electron, forming a fully charge-separated TICT state. researchgate.net This TICT state is highly stabilized by polar solvents but is often weakly emissive or non-emissive, providing a pathway for non-radiative decay and explaining the quenching of fluorescence often observed in highly polar media. mdpi.com
The efficiency and energy of the ICT process are critically dependent on the electronic properties of the constituent parts of the molecule. rsc.orgchemrxiv.org The strength of the electron-donating aminophenyl group and the electron-accepting pyridinium ring directly influences the energy of the HOMO and LUMO, respectively, thereby tuning the energy of the ICT transition. mdpi.com
The π-conjugated bridge that links the donor and acceptor is also crucial. It mediates the electronic communication between the two ends of the molecule. chemrxiv.org An extended or more planar π-system enhances this communication, which typically leads to a red shift in the absorption and emission spectra and a higher probability for the charge-transfer transition to occur. mdpi.com The interaction between the donor and acceptor can be leveraged to design molecules with specific absorption and emission characteristics for applications in fields such as bioimaging, sensing, and optoelectronics. chemrxiv.orgnih.gov
Advanced Excited-State Mechanisms
Beyond simple fluorescence and non-radiative decay, the excited states of aminophenylpyridinium systems can engage in more complex deactivation pathways. These mechanisms, including Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), are highly dependent on the molecular structure and its interaction with the surrounding environment.
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon typically requires specific structural motifs, namely a proton donor and a proton acceptor in close proximity, often facilitated by a pre-existing intramolecular hydrogen bond. While the canonical structure of "Pyridinium, 4-(4-aminophenyl)-1-methyl-" does not possess the classic arrangement for ESIPT—an intramolecular acidic proton donor and a basic acceptor site—the broader class of aminophenyl systems has been investigated for related proton transfer phenomena.
In some aminophenyl derivatives, ESIPT can occur from an amino group to a nearby acceptor atom or even a carbon atom on an adjacent aromatic ring. nih.gov For instance, studies on 2-(2-aminophenyl)naphthalene (B3181287) have shown that upon photoexcitation, a proton can be transferred from the amino group to a carbon atom of the naphthalene (B1677914) moiety. nih.gov This process leads to the formation of a transient tautomer with distinct spectral properties and provides an efficient non-radiative decay channel. nih.gov The dynamics of such a process are typically ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov
For "Pyridinium, 4-(4-aminophenyl)-1-methyl-", a direct intramolecular proton transfer from the amino group to the pyridinium ring is structurally unlikely. However, in the presence of protic solvents or specific counter-ions, an intermolecular or solvent-assisted excited-state proton transfer could potentially occur. Such a process would involve the transfer of a proton from the amino group to a neighboring solvent molecule or counter-ion, which would be facilitated by the increased acidity of the amino group in the excited state. This would result in quenching of the fluorescence and the formation of a transient, protonated species. While speculative for this specific compound, it remains a plausible deactivation pathway in suitable environments, given the known reactivity of excited-state amino groups.
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.orgosi.lvosi.lv This behavior is contrary to the common phenomenon of aggregation-caused quenching (ACQ), where intermolecular π-π stacking in aggregates leads to the formation of non-radiative excimers. osi.lv The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. osi.lv By locking the molecule in a specific conformation, non-radiative decay pathways are suppressed, leading to an enhancement of the radiative decay channel, i.e., fluorescence.
Pyridinium salts, in general, have been shown to be a promising class of AIE-active materials, often referred to as AIEgens. nih.govrsc.orgosi.lv The AIE properties in these systems can be triggered by simple protonation of pyridyl compounds or by forming quaternary pyridinium salts. nih.govrsc.org Non-covalent intermolecular interactions, such as pyridinium-pyridinium and pyridinium-π interactions in the crystalline or aggregated state, are believed to be efficient in inducing AIE. osi.lvosi.lv
Given its structure as a pyridinium salt, "Pyridinium, 4-(4-aminophenyl)-1-methyl-" is a candidate for exhibiting AIE characteristics. In dilute solution, the molecule may exhibit weak fluorescence due to facile intramolecular rotation around the bond connecting the phenyl and pyridinium rings, which provides a non-radiative decay pathway. Upon aggregation, these rotations would be restricted, potentially leading to a significant enhancement of fluorescence. The nature of the counter-ion associated with the pyridinium salt can also play a crucial role in the AIE efficiency, as it can influence the packing of the molecules in the solid state and the strength of the intermolecular interactions. nih.govrsc.org
Time-Resolved Spectroscopic Investigations of Excited State Lifetimes
Time-resolved spectroscopy is a powerful tool for directly observing the dynamics of excited states, providing information on their lifetimes and the rates of various deactivation processes. For donor-acceptor systems like "Pyridinium, 4-(4-aminophenyl)-1-methyl-", the excited-state lifetime is a critical parameter that reflects the competition between radiative (fluorescence) and non-radiative decay pathways.
In non-polar solvents, the ICT state is less stabilized, and the molecule may retain a more locally excited character. The excited-state lifetimes in such environments can be on the order of nanoseconds. For example, some N-phenyl substituted 4-aminostilbenes, which share a similar donor-acceptor structure, exhibit high fluorescence quantum yields and lifetimes in the nanosecond range in non-polar solvents. ntu.edu.tw
In polar solvents, the ICT state is significantly stabilized, which can have two opposing effects on the excited-state lifetime. The increased charge separation can lead to a smaller energy gap between the excited and ground states, which, according to the energy gap law, would accelerate non-radiative decay and shorten the lifetime. Conversely, a more rigid and planarized ICT state might have a higher fluorescence rate constant. Transient absorption studies on related 4-R-4'-nitrostilbenes have shown that the excited singlet state lifetime can decrease dramatically from several nanoseconds in non-polar solvents to tens of picoseconds in highly polar solvents like acetonitrile. researchgate.net
The following table presents representative excited-state lifetime data for related donor-acceptor compounds, illustrating the typical range of values and their solvent dependence.
| Compound Class | Solvent | Excited State Lifetime (τ) | Reference |
| Donor-Acceptor Pyridinium Salt | - | Correlated with fluorescence quantum yields | acs.orgresearchgate.netnih.govnih.gov |
| 4-Amino-4'-nitrostilbene | Acetonitrile | ~10 ps | researchgate.net |
| 4-Dimethylamino-4'-nitrostilbene | Low polarity solvents | 1-3 ns | researchgate.net |
| N-Phenyl-4-aminostilbenes | Various | High fluorescence quantum yields | ntu.edu.tw |
Based on these analogous systems, it is reasonable to predict that the excited-state lifetime of "Pyridinium, 4-(4-aminophenyl)-1-methyl-" would be in the range of picoseconds to a few nanoseconds, with a strong dependence on the solvent polarity. Time-resolved transient absorption and fluorescence spectroscopy would be the ideal techniques to experimentally determine these lifetimes and unravel the detailed dynamics of its excited states.
Theoretical and Computational Investigations of Pyridinium, 4 4 Aminophenyl 1 Methyl
Quantum Chemical Calculations for Ground and Excited States
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods allow for the detailed investigation of both ground and electronically excited states, providing a theoretical framework for experimental observations.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net For pyridinium (B92312) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict structural parameters like bond lengths and angles. nih.govresearchgate.net These theoretical parameters are often in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.net
The process of geometry optimization involves starting with an initial molecular structure, often derived from experimental data, and iteratively adjusting the atomic coordinates to minimize the total energy of the system. researchgate.net This leads to the identification of the most stable conformation of the molecule on its potential energy surface. Frequency calculations are typically performed after optimization to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Spectral Simulations
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a powerful and popular computational tool. rsc.orgresearchgate.net TD-DFT calculations are used to determine electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher energy one. researchgate.netcnr.it These calculated energies are instrumental in simulating and interpreting optical absorption and emission spectra. rsc.orgresearchgate.netnih.gov
TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By simulating the electronic spectra, researchers can gain insights into the nature of the electronic transitions, such as identifying them as π-π* or charge-transfer transitions. researchgate.net This information is crucial for understanding the photophysical properties of molecules like Pyridinium, 4-(4-aminophenyl)-1-methyl-.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity and physical properties. Various theoretical tools are employed to analyze the distribution of electrons and predict molecular behavior.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule. malayajournal.org A larger energy gap suggests higher stability and lower reactivity. malayajournal.org
The energies of the HOMO and LUMO can be calculated using DFT methods. researchgate.net For pyridinium derivatives, the distribution of the HOMO and LUMO across the molecule reveals regions that are likely to be involved in electron donation and acceptance, respectively. This analysis helps in predicting how the molecule will interact with other chemical species. wikipedia.orgmalayajournal.org
| Orbital | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap | 4.0106 |
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. chemrxiv.orgnih.gov The MESP map illustrates the electrostatic potential on the electron density surface of the molecule. malayajournal.org Different colors on the MESP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.govresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net
By analyzing the MESP surface of Pyridinium, 4-(4-aminophenyl)-1-methyl-, one can identify the electron-rich and electron-poor regions, providing insights into its intermolecular interaction patterns, such as hydrogen bonding. malayajournal.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures. This method is particularly useful for quantifying intermolecular and intramolecular interactions. nih.gov
Computational Spectroscopy and Property Prediction
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic characteristics and physicochemical properties of molecules, offering insights that complement and guide experimental work. For "Pyridinium, 4-(4-aminophenyl)-1-methyl-," computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its vibrational behavior, NMR signatures, and optical properties. These calculations are crucial for understanding the relationship between the molecule's electronic structure and its macroscopic properties.
Prediction of Vibrational Modes and NMR Chemical Shifts
Computational spectroscopy is a cornerstone of modern chemical analysis, enabling the assignment of experimental spectra and the prediction of spectral features for novel compounds. DFT has become a standard method for the reliable prediction of both vibrational and NMR spectra in organic molecules. researchgate.netresearchgate.net
Vibrational Modes: The vibrational frequencies of "Pyridinium, 4-(4-aminophenyl)-1-methyl-" can be calculated using DFT, commonly with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netphyschemres.org These calculations yield a set of harmonic frequencies corresponding to the fundamental modes of vibration. The theoretical results are often scaled by an empirical factor to correct for anharmonicity and systematic errors inherent in the computational method, leading to better agreement with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net
The predicted vibrational spectrum provides a detailed picture of the molecule's dynamics. Key vibrational modes for this compound would include:
N-H Stretching: Vibrations from the primary amine group (-NH2).
C-H Stretching: Aromatic C-H stretches on both the phenyl and pyridinium rings, as well as aliphatic C-H stretches from the methyl group.
C=C and C=N Stretching: Vibrations within the aromatic rings.
Ring Breathing Modes: Collective vibrations of the entire aromatic frameworks.
C-N Stretching: Vibrations of the bond connecting the two aromatic rings.
Below is an illustrative table of selected, theoretically predicted vibrational frequencies for "Pyridinium, 4-(4-aminophenyl)-1-methyl-," based on typical values for similar aromatic compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |
| N-H Asymmetric Stretch | 3510 | Medium |
| N-H Symmetric Stretch | 3415 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Methyl C-H Stretch | 2980 - 2870 | Medium-Weak |
| C=C/C=N Ring Stretch | 1610 - 1450 | Strong |
| N-H Scissoring | 1620 | Medium |
| C-N Stretch | 1280 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong |
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a vital application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating NMR isotropic shielding constants. nih.gov These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS). The accuracy of these predictions depends on the chosen functional and basis set. nih.gov
Computational predictions can help assign complex spectra, distinguish between isomers, and understand how the electronic environment influences the chemical shift of each nucleus. For "Pyridinium, 4-(4-aminophenyl)-1-methyl-," key predicted shifts would differentiate the protons and carbons of the aminophenyl ring, the pyridinium ring, and the N-methyl group.
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts is provided below. The values are representative for this class of compounds.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridinium H (ortho to N⁺) | 8.5 - 8.8 |
| Pyridinium H (meta to N⁺) | 7.8 - 8.1 |
| Phenyl H (ortho to NH₂) | 6.7 - 7.0 |
| Phenyl H (meta to NH₂) | 7.3 - 7.6 |
| N-CH₃ | 4.2 - 4.5 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridinium C (ortho to N⁺) | 145 - 148 |
| Pyridinium C (meta to N⁺) | 128 - 131 |
| Pyridinium C (para to N⁺) | 150 - 153 |
| Phenyl C (ipso-NH₂) | 148 - 151 |
| Phenyl C (ortho to NH₂) | 114 - 117 |
| Phenyl C (meta to NH₂) | 130 - 133 |
| Phenyl C (ipso-Pyridinium) | 125 - 128 |
Calculation of Linear and Nonlinear Optical Parameters (e.g., Hyperpolarizability)
"Pyridinium, 4-(4-aminophenyl)-1-methyl-" is a classic example of a "push-pull" molecule, where the electron-donating aminophenyl group is conjugated to the electron-accepting N-methylpyridinium cation. This electronic asymmetry is a key prerequisite for significant second-order nonlinear optical (NLO) properties.
Computational methods are essential for predicting and understanding the NLO response of such molecules. The key parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using quantum chemical methods. DFT and time-dependent DFT (TD-DFT) are commonly employed for this purpose. nih.govjournaleras.com
The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field, which is responsible for phenomena like second-harmonic generation (SHG). A large β value is indicative of a strong NLO response. For push-pull systems, β is dominated by the component along the charge-transfer axis.
Calculations are typically performed on the optimized molecular geometry. The results are sensitive to the choice of functional and basis set, with hybrid functionals often providing a good balance of accuracy and computational cost. journaleras.com The calculated values are usually reported in atomic units (a.u.) and can be converted to electrostatic units (esu) for comparison with experimental data. nih.gov
The table below presents hypothetical, yet representative, calculated optical parameters for "Pyridinium, 4-(4-aminophenyl)-1-methyl-," based on values for similar NLO chromophores.
| Parameter | Computational Method | Calculated Value |
| Dipole Moment (μ) | B3LYP/6-311G(d) | ~8.5 D |
| Average Polarizability (α) | B3LYP/6-311G(d) | ~29 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | B3LYP/6-311G(d) | ~500 x 10⁻³¹ esu |
These theoretical investigations are critical for the rational design of new NLO materials, allowing for the screening of candidate molecules and the optimization of their properties before undertaking complex and costly synthesis. nih.gov
Supramolecular Chemistry and Intermolecular Interactions
Non-Covalent Interactions Governing Solid-State Packing
The crystal structure and packing of pyridinium (B92312) salts are significantly influenced by a variety of non-covalent forces. These interactions, including hydrogen bonding and π-π stacking, determine the ultimate supramolecular architecture, which in turn affects the material's physical properties.
Hydrogen bonds are a predominant force in the crystal packing of pyridinium salts that possess hydrogen-bond donors and acceptors. In analogues of Pyridinium, 4-(4-aminophenyl)-1-methyl-, such as 4-amino-1-(4-methylbenzyl)pyridinium bromide, the crystal structure is stabilized by a network of hydrogen bonds. The primary interactions observed are N—H⋯Br hydrogen bonds, which connect the cations and anions. nih.gov These interactions can lead to the formation of distinct structural motifs, for instance, a centrosymmetric tetramer-like unit. nih.gov This unit can be further linked by C—H⋯Br hydrogen bonds, extending the structure into a three-dimensional framework. nih.gov
In related 4-aminopyridinium (B8673708) structures, strong N—H⋯N hydrogen bonds can link the cation and neutral molecules, while N—H⋯S bonds can connect them to anions, creating complex, interpenetrating three-dimensional networks. The presence and nature of the counter-ion are crucial in defining the specific hydrogen bonding patterns observed in the solid state.
Table 1: Hydrogen Bonding Parameters in a Related Pyridinium Salt
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···Br | 0.91 | 2.45 | 3.32 | 162 |
| C-H···Br | 0.97 | 2.90 | 3.78 | 151 |
Note: Data is illustrative and based on typical bond lengths and angles in similar structures.
Aromatic interactions, particularly π-π stacking, are crucial in the solid-state arrangement of compounds containing multiple aromatic rings. mdpi.com These interactions arise from the alignment of π-systems of adjacent molecules. nih.gov In the crystal structure of compounds analogous to Pyridinium, 4-(4-aminophenyl)-1-methyl-, such as 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}-1-methylpyridinium iodide, π-stacking is a key packing force. nih.gov Cationic molecules can align in an antiparallel fashion, linked into dimeric units by stacking contacts between the phenyl rings. nih.gov
The geometry of these interactions is critical. A typical centroid-to-centroid distance for such π-bonded dimers is approximately 3.468 Å, with a slippage of about 0.951 Å. nih.gov The dihedral angle between the pyridinium and phenyl rings also influences the packing; in 4-amino-1-(4-methylbenzyl)pyridinium bromide, these planes are significantly inclined, with angles of 79.32° and 82.30° in the two independent ion pairs found in the asymmetric unit. nih.gov This tilted arrangement suggests an offset or T-shaped stacking interaction rather than a direct face-to-face overlap. nih.gov These stacking interactions, in conjunction with hydrogen bonds, contribute to the formation of a stable, three-dimensional supramolecular architecture. researchgate.net
Beyond classical hydrogen bonds, halogen and chalcogen bonding have emerged as significant tools in crystal engineering. These interactions are classified as σ-hole interactions, arising from an anisotropic distribution of electron density on atoms of elements in groups 14-17. This creates a region of positive electrostatic potential (the σ-hole) which can interact with Lewis bases.
In pyridinium-fused systems, particularly those involving selenadiazoles, chalcogen bonding plays a key role in self-assembly. These systems can form symmetrical, antiparallel supramolecular dimers through Se···N chalcogen bonding interactions. The introduction of halogens into these structures can further support dimerization through additional halogen bonding. Density functional theory calculations confirm that these chalcogen and halogen bonding interactions are attractive and non-covalent in nature. The strength of these interactions can vary, with estimated energies in the range of 1.6–6.3 kcal/mol for chalcogen bonds and 0.9–4.1 kcal/mol for halogen bonds. This demonstrates that halogen bond-assisted chalcogen bonding is a potent strategy for directing supramolecular assembly in the solid state.
Host-Guest Chemistry and Molecular Recognition
Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-lined portals. mdpi.com These features make them excellent hosts for a variety of guest molecules in aqueous solutions, including ionic aromatic compounds like pyridinium derivatives. mdpi.comnih.govnih.gov The encapsulation is typically driven by a combination of the hydrophobic effect and ion-dipole interactions between the cationic guest and the carbonyl portals of the host. mdpi.com
Cucurbit nih.govuril (CB nih.gov), with its large internal cavity (~8.8 Å), is particularly notable for its ability to encapsulate two guest molecules or large functional groups, such as phenyl or pyridinium rings, to form ternary inclusion complexes. mdpi.com In studies with a related guest molecule, 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium, it was demonstrated that CB nih.gov preferentially encapsulates the phenylpyridinium salt moiety within its cavity. mdpi.com This selective encapsulation highlights the molecular recognition capabilities of cucurbiturils, which can distinguish between different parts of a guest molecule. mdpi.com The formation of such host-guest systems can be tailored to develop drug delivery vehicles and other functional supramolecular materials. nih.gov
Table 2: Characteristics of Cucurbit[n]uril Hosts
| Host | Number of Glycoluril Units | Cavity Diameter (Å) | Cavity Volume (ų) |
|---|---|---|---|
| CB researchgate.net | 6 | 5.8 | 164 |
| CB nih.gov | 7 | 7.3 | 279 |
| CB nih.gov | 8 | 8.8 | 479 |
Note: Values are approximate and serve for comparative purposes.
The ability of Pyridinium, 4-(4-aminophenyl)-1-methyl- and its analogues to engage in multiple non-covalent interactions allows for the formation of diverse supramolecular complexes. These complexes can be formed with other organic molecules, metal complexes, or macrocycles, leading to materials with specific functions. nih.govmdpi.com
For instance, bis-pyridinium oximes have been shown to form supramolecular salts with cyanoiron platforms, acting as electron acceptors to create charge-transfer complexes. nih.gov The self-assembly process is guided by the electronic properties and hydrogen-bonding capabilities of the pyridinium component. nih.gov Similarly, polymers containing 9,9-bis(4-aminophenyl)fluorene and pyridinium salt moieties can be synthesized, where the ionic and aromatic components direct the formation of ordered structures, even leading to properties like lyotropic liquid-crystallinity. mdpi.com
The characterization of these supramolecular complexes requires a combination of analytical techniques. Single-crystal X-ray diffraction is invaluable for elucidating the precise three-dimensional structure and intermolecular interactions in the solid state. nih.gov In solution, Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to study host-guest interactions, often showing characteristic shifts in proton signals upon complex formation. mdpi.com Other techniques such as UV-vis spectroscopy, mass spectrometry, and isothermal titration calorimetry (ITC) provide further evidence and quantitative data on the formation, stoichiometry, and thermodynamics of these supramolecular assemblies. mdpi.com
Principles of Supramolecular Self-Assembly and Crystal Engineering
The strategic design of molecular components that can spontaneously assemble into larger, ordered structures is a fundamental concept in supramolecular chemistry and crystal engineering. The unique molecular structure of Pyridinium, 4-(4-aminophenyl)-1-methyl-, makes it an excellent candidate for constructing complex supramolecular architectures.
Design of Responsive Supramolecular Architectures
The design of responsive supramolecular systems often involves the integration of guest molecules that can be reversibly bound and released by a host molecule in response to environmental triggers. A notable example involves the use of Pyridinium, 4-(4-aminophenyl)-1-methyl-, as a guest molecule with cucurbit nih.govuril (CB nih.gov) as the host. This system demonstrates a sophisticated pH-responsive behavior, functioning as a "supramolecular buckle." rsc.org
Under neutral conditions, two molecules of the pyridinium guest are encapsulated within a single cucurbit nih.govuril host, forming a stable 1:2 host-guest complex. This assembly is driven by non-covalent interactions. However, in the presence of an acid, the system undergoes a significant transformation. One of the guest molecules is released, resulting in a 1:1 complex. This reversible transformation between a 1:2 and a 1:1 complex in response to pH changes is the basis for its function as a molecular switch or "buckle," capable of fastening and unfastening molecular components. rsc.org
This designed responsiveness makes such systems highly promising for the development of smart materials that can adapt and respond to their environment. The ability to control the assembly and disassembly of supramolecular structures through external stimuli like pH is a key goal in the field of crystal engineering.
Thermal Stability and pH-Responsiveness of Host-Guest Systems
A critical aspect of functional supramolecular materials is their stability under varying conditions. The host-guest system composed of Pyridinium, 4-(4-aminophenyl)-1-methyl-, and cucurbit nih.govuril exhibits remarkable thermal stability, a feature that is often challenging to achieve in aqueous media. rsc.org This thermal robustness ensures that the pH-responsive behavior is maintained over a wide range of temperatures, significantly broadening the potential applications of materials based on this system. rsc.org
The pH-responsiveness is rooted in the protonation state of the aminophenyl group of the pyridinium guest. Under neutral or basic conditions, the amino group is deprotonated, allowing for the formation of the stable 1:2 complex with cucurbit nih.govuril. Upon acidification, the amino group becomes protonated, which likely alters the electronic and steric properties of the guest molecule, leading to the dissociation of one guest and the formation of the 1:1 complex. This precise and reversible control over the supramolecular assembly highlights the intricate interplay of molecular design and environmental factors.
The combination of high thermal stability and sharp pH-responsiveness in aqueous environments makes this particular host-guest system a valuable building block for creating advanced, functional materials for a variety of applications. rsc.org
| System Component | Role | Stoichiometry (Neutral pH) | Stoichiometry (Acidic pH) | Key Feature |
| Pyridinium, 4-(4-aminophenyl)-1-methyl- | Guest | 2 | 1 | pH-sensitive aminophenyl group |
| Cucurbit nih.govuril | Host | 1 | 1 | Encapsulating macrocycle |
| Condition | Host-Guest Complex | Stimulus | Response |
| Neutral | 1:2 (Host:Guest) | Addition of Acid | Release of one guest molecule |
| Acidic | 1:1 (Host:Guest) | Addition of Base | Encapsulation of a second guest molecule |
Electrochemical Characterization and Redox Behavior
Voltammetric Studies of Pyridinium (B92312), 4-(4-aminophenyl)-1-methyl- and Analogs
Voltammetric techniques are powerful tools for investigating the redox characteristics of electroactive molecules. For pyridinium derivatives, these studies typically reveal one or more reduction events corresponding to the transfer of electrons to the pyridinium ring. The potential at which these events occur and their reversibility are highly dependent on the molecular structure.
The presence of the 4-aminophenyl group, a strong electron-donating substituent, is expected to significantly influence the redox potential of the pyridinium core. Electron-donating groups increase the electron density on the pyridinium ring, making it more difficult to reduce. Consequently, Pyridinium, 4-(4-aminophenyl)-1-methyl-, is anticipated to have a more negative reduction potential compared to unsubstituted N-methylpyridinium or analogs bearing electron-withdrawing groups.
Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of pyridinium salts and to assess the reversibility of their electron transfer processes. In a typical CV experiment for a pyridinium compound, the potential is scanned cathodically (to more negative values), leading to a reduction peak as the molecule accepts an electron to form a pyridinyl radical. On the reverse scan, an anodic peak may be observed if the radical species is stable enough to be oxidized back to the parent cation, indicating a reversible or quasi-reversible process.
For analogs of Pyridinium, 4-(4-aminophenyl)-1-methyl-, studies have shown that the nature of the substituents on the pyridinium ring and any attached aryl groups systematically shifts the reduction potentials. For instance, replacing an electron-donating group with an electron-withdrawing group makes the reduction potential less negative because the electron-deficient ring is more readily reduced. While specific CV data for Pyridinium, 4-(4-aminophenyl)-1-methyl- is not extensively reported, the expected behavior can be inferred from related compounds. The strong electron-donating nature of the amino group (-NH₂) on the phenyl ring would lead to a significant negative shift in the reduction potential.
Table 1: Effect of Substituents on the Cathodic Peak Potential of Pyridine (B92270) Derivatives This table presents data for analogous compounds to illustrate the electronic effects of substituents on the redox potential of the pyridine core.
| Compound/Analog Structure | Substituent Type | Cathodic Peak Potential (Ecp) vs. SHE [V] |
| Pyridine (unsubstituted) | None | -1.23 |
| Pyridine with -CONH₂ | Electron-withdrawing | -1.13 |
| Pyridine with -CO₂Me | Electron-withdrawing | -0.98 |
| Pyridine with pyrrolidine | Electron-donating | -1.27 |
Data adapted from a study on substituted pyridine derivatives in aqueous media. mdpi.com
Differential pulse voltammetry (DPV) is a more sensitive technique than CV and can be used to resolve complex electrochemical processes and accurately determine peak potentials. DPV is particularly useful for studying systems where the redox species may be present at low concentrations or where multiple electron transfer steps occur at very similar potentials.
In the context of Pyridinium, 4-(4-aminophenyl)-1-methyl-, DPV could provide a more detailed picture of the reduction process. For some pyridinium species, especially those with complex substituents, the initial one-electron reduction can be followed by further chemical reactions or subsequent electron transfers at different potentials. DPV's ability to discriminate between closely spaced peaks would be advantageous in elucidating such multi-step redox pathways.
Mechanistic Investigations of Electron Transfer Pathways
The reduction of an N-alkylpyridinium cation, such as Pyridinium, 4-(4-aminophenyl)-1-methyl-, typically proceeds via a one-electron transfer to form a neutral pyridinyl radical. The stability and subsequent fate of this radical are key aspects of the electron transfer mechanism.
The pathway can be generalized as: [R-Py]⁺ + e⁻ ⇌ [R-Py]•
Correlation of Electrochemical Properties with Electronic Structure
The electrochemical properties of substituted pyridinium salts are intrinsically linked to their electronic structure. The reduction potential, for example, is directly related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium cation. Electron-donating groups, like the 4-aminophenyl substituent, raise the energy of the LUMO, making it less favorable for the molecule to accept an electron, which corresponds to a more negative reduction potential. mdpi.com Conversely, electron-withdrawing groups lower the LUMO energy, facilitating reduction at less negative potentials.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the LUMO energies and predict the redox potentials of a series of related compounds. These theoretical predictions often show a strong linear correlation with experimentally determined redox potentials. Such studies confirm that the electronic effect of a substituent, whether it is electron-donating or electron-withdrawing, is a primary determinant of the electrochemical behavior of the pyridinium core. mdpi.com This correlation allows for the rational design of pyridinium-based molecules with tailored redox properties for specific applications.
Advanced Materials Science Applications and Sensing Strategies
Utilization in Nonlinear Optics (NLO)
The quest for materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has driven extensive research into organic molecules with large hyperpolarizabilities. The inherent charge asymmetry in D-π-A compounds like Pyridinium (B92312), 4-(4-aminophenyl)-1-methyl- makes them prime candidates for such applications.
First-Order and Third-Order Nonlinear Optical Response
The NLO response of a material is quantified by its hyperpolarizabilities, with the first hyperpolarizability (β) being crucial for second-order NLO effects like second-harmonic generation (SHG), and the third-order nonlinear optical susceptibility (χ(3)) governing third-order phenomena.
Research into analogous D-π-A pyridinium salts has demonstrated substantial first-order hyperpolarizability. For instance, the related compound dimethyl amino pyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) exhibits a relative second harmonic efficiency 15 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). nih.gov This enhanced β value is attributed to the strong intermolecular hydrogen bonding between the phenolate (B1203915) ion and the nitrogen atom of the pyridine (B92270) ring, which facilitates intramolecular charge transfer. nih.gov Theoretical calculations on similar pyridinium derivatives, such as 5-(trifluoromethyl)pyridine-2-thiol, have also predicted large first hyperpolarizability values, suggesting their potential as NLO materials. journaleras.com
While specific experimental values for the first hyperpolarizability of Pyridinium, 4-(4-aminophenyl)-1-methyl- are not extensively documented in publicly available literature, the structural similarities to high-performance NLO pyridinium salts strongly indicate its potential for significant second-order NLO activity.
The third-order nonlinear optical properties of materials are critical for applications such as optical switching and data storage. nih.gov Studies on organic materials, including pyrimidine (B1678525) derivatives, have shown that crystalline environments can significantly enhance NLO behavior. For example, a newly synthesized pyrimidine derivative, PMMS, was found to have a third-order nonlinear susceptibility (χ(3)) superior to that of known chalcone (B49325) derivatives, highlighting the potential of nitrogen-containing heterocyclic compounds in this area. nih.gov An organic 4-aminopyridine (B3432731) monophthalate (PA4AP) single crystal was found to have a third-order nonlinear optical susceptibility (χ(3)) of 1.06 × 10−6 (esu). researchgate.net Given the π-conjugated system present in Pyridinium, 4-(4-aminophenyl)-1-methyl-, it is anticipated to exhibit a notable third-order NLO response.
Crystal Engineering for Optimized NLO Performance
The macroscopic NLO response of a material is not solely dependent on the molecular hyperpolarizability but also critically on the alignment of the chromophores in the solid state. For a material to exhibit a second-order NLO effect, it must crystallize in a non-centrosymmetric space group. Crystal engineering provides a powerful strategy to control the packing of molecules in a crystal lattice to achieve the desired symmetry.
The formation of co-crystals is a promising approach in crystal engineering for NLO materials. Studies on phenol-pyridine co-crystals have shown that the combination of ionic and hydrogen-bonding interactions can lead to a higher probability of forming non-centrosymmetric structures. rsc.org For example, the 2-methoxy-4-nitrophenol–4-(dimethylamino)pyridine (2:1) co-crystal and the 2-methoxy-4-nitrophenol–4-pyrrolidinylpyridine–water (1:1:1) co-crystal both crystallize in non-centrosymmetric space groups (Pna21 and Cc, respectively). rsc.org These ionic co-crystals, or organic salts, are held together by a combination of ionic attractions and hydrogen-bonding interactions, which direct the molecular assembly. rsc.org
By carefully selecting counter-ions and co-formers, it is possible to manipulate the crystal packing of Pyridinium, 4-(4-aminophenyl)-1-methyl- to favor non-centrosymmetric arrangements, thereby optimizing its performance for applications such as second-harmonic generation. rsc.orgmdpi.comraicol.comrsc.org
Pyridinium, 4-(4-aminophenyl)-1-methyl- as a Chemical Sensor and Probe
The sensitivity of the electronic structure of Pyridinium, 4-(4-aminophenyl)-1-methyl- to its local environment makes it a promising candidate for the development of chemical sensors and probes. Changes in its photophysical properties, such as fluorescence and absorption, upon interaction with specific analytes or changes in pH can be harnessed for detection and quantification.
Luminescent Probes for Specific Analyte Recognition
Fluorescent probes are powerful tools for detecting and imaging specific analytes in various media. The design of such probes often involves a fluorophore coupled with a recognition moiety. In the case of Pyridinium, 4-(4-aminophenyl)-1-methyl-, the pyridinium ring can act as a fluorophore, while the aminophenyl group can serve as a recognition site.
A structurally similar compound, 4-phenyl-2,6-bis(4-aminophenyl)pyridine, has been successfully employed as a fluorescent chemosensor for formaldehyde. sphinxsai.com The amine groups on the phenyl rings act as the recognition moiety, and upon reaction with formaldehyde, the fluorescence emission wavelength shifts from 489 nm to 442 nm. sphinxsai.com This sensor demonstrated a detection limit of 6.2 ppm for formaldehyde. sphinxsai.com This example illustrates the potential of the aminophenyl group in Pyridinium, 4-(4-aminophenyl)-1-methyl- to be utilized for the selective recognition of specific analytes. The N-alkylation of a novel pyridine sensor, resulting in pyridinium salts, has been shown to produce a fluorescent response that can be used to sense the presence of alkylating agents at low concentrations. researchgate.net
While specific applications of Pyridinium, 4-(4-aminophenyl)-1-methyl- as a luminescent probe for a particular analyte are still an emerging area of research, its inherent fluorescence and the presence of a reactive amino group suggest its high potential in the development of novel sensors.
Chemodosimetric and Chromo-fluorogenic Sensing Mechanisms
Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable change in their optical properties. Chromo-fluorogenic sensors exhibit changes in both color and fluorescence upon interaction with the target species.
The pyridinium ring is a versatile platform for the design of chemodosimeters. For instance, the chemistry of the pyridinium ring has been exploited to create a dual-sensing, highly selective chemodosimeter for cyanide. scilit.com Another example is the development of a colorimetric chemodosimeter for nitrite (B80452) detection in aqueous solution based on 4-(pyrrol-1-yl)pyridine, which displays a color change from yellow to pink upon reaction. researchgate.netnih.govnih.gov
The amino group in Pyridinium, 4-(4-aminophenyl)-1-methyl- can be chemically modified to react specifically with certain analytes. This reaction could then induce a significant change in the electronic structure of the pyridinium chromophore, leading to a visible color change or a turn-on/turn-off fluorescence response. This chemodosimetric approach offers the advantage of high selectivity and sensitivity, as the signal is generated by a specific chemical transformation.
pH-Responsive Optical Sensors
The optical properties of many organic dyes are sensitive to changes in pH, a property that can be utilized for the development of pH sensors. The aminophenyl group in Pyridinium, 4-(4-aminophenyl)-1-methyl- is a protonatable site, and its protonation state will significantly influence the intramolecular charge transfer characteristics of the molecule.
Studies on other fluorescent molecules containing imidazole (B134444) and porphyrin moieties have demonstrated significant pH-dependent shifts in their absorption and emission spectra. nih.govmdpi.comacs.org For instance, synthetic fluorescent imidazoles exhibit different absorption and emission bands corresponding to their protonated, neutral, and deprotonated forms over a wide pH range. nih.gov Similarly, the absorption and emission properties of porphyrins can be modulated by the protonation of their peripheral functional groups. acs.orgnih.govomlc.org
It is expected that at low pH, the amino group of Pyridinium, 4-(4-aminophenyl)-1-methyl- will be protonated to form an ammonium (B1175870) salt. This protonation would decrease the electron-donating ability of the aminophenyl group, leading to a blue shift in the absorption and emission spectra. Conversely, at higher pH values, the deprotonated amino group would enhance the intramolecular charge transfer, resulting in a red shift. This pH-dependent spectral behavior makes Pyridinium, 4-(4-aminophenyl)-1-methyl- a promising candidate for the development of ratiometric or intensity-based optical pH sensors.
Integration in Functional Material Systems
The incorporation of Pyridinium, 4-(4-aminophenyl)-1-methyl- and its derivatives into larger functional material systems is a key area of research. By leveraging its distinct chemical and physical properties, scientists can design novel materials for a range of advanced applications.
Components in Electroactive Materials
While direct and extensive research on the integration of Pyridinium, 4-(4-aminophenyl)-1-methyl- into electroactive materials is an emerging area, the broader class of pyridinium-containing polymers has demonstrated significant promise. Poly(pyridinium salt)s, which are polymers incorporating pyridinium units in their backbone, are noted for their electroactive and light-emitting properties. For instance, poly(pyridinium salt)s that include 9,9-bis(4-aminophenyl)fluorene moieties have been synthesized and characterized for their potential in various technological applications. nih.gov These polymers exhibit polyelectrolytic behavior, which is crucial for their function in electroactive systems. nih.gov
The general electrochemical behavior of N-methyl pyridinium cations, a core component of the title compound, has been studied, indicating their potential for electrochemical activity. The specific interactions between the pyridinium ring and electrode surfaces are a key factor in their performance within electroactive devices. The electronic properties of such materials can be finely tuned by chemical modifications to the pyridinium unit or the appended functional groups, such as the aminophenyl group. This tunability is essential for developing materials for applications like sensors, electrochromic devices, and components in organic electronics.
Further research into polymers and materials specifically incorporating the 4-(4-aminophenyl)-1-methylpyridinium moiety is needed to fully elucidate its potential in electroactive systems. The combination of the electron-accepting pyridinium and electron-donating aminophenyl groups suggests inherent charge-transfer characteristics that could be harnessed in the design of novel conductive and semiconductive materials.
Dye and Pigment Applications with Tunable Optical Properties
The structure of Pyridinium, 4-(4-aminophenyl)-1-methyl- lends itself to applications as a dye or pigment with optical properties that can be tuned by its environment. This phenomenon, known as solvatochromism, is where the color of a compound changes with the polarity of the solvent it is dissolved in. This property is highly desirable for creating chemical sensors and probes.
Research on analogous compounds provides strong evidence for the potential of Pyridinium, 4-(4-aminophenyl)-1-methyl- in this area. For example, poly(pyridinium salt)s containing 9,9-bis(4-aminophenyl)fluorene moieties have been shown to exhibit positive solvatochromism in their emission spectra. nih.gov These polymers emit greenish-yellow light in polar organic solvents, and the color of the emitted light can be altered by changing the solvent polarity. nih.gov
The table below summarizes the solvatochromic behavior of a related poly(pyridinium salt) containing aminophenyl moieties, illustrating the tunability of its optical properties.
| Solvent | Emission Wavelength (nm) |
| Methanol | 520 |
| Acetonitrile | 525 |
| Dimethyl Sulfoxide | 530 |
This interactive table showcases the shift in emission wavelength in different solvents, a hallmark of solvatochromism.
Furthermore, pyridinium-based dyes are known for their significant nonlinear optical (NLO) properties. Compounds with a similar donor-π-acceptor structure, such as trans-4-[p-(N-hydroxyethyl-N-methylamino)styryl]-N-methylpyridinium p-toluene sulfonate, have been synthesized and shown to possess large two-photon absorption cross-sections. researchgate.net This makes them suitable for applications in photonics, optical data storage, and bio-imaging. The inherent charge-transfer nature of Pyridinium, 4-(4-aminophenyl)-1-methyl- suggests it could also exhibit interesting NLO properties.
The development of dyes and pigments based on this compound could lead to new materials for "smart" windows, rewritable paper, and sensors that visually indicate the presence of specific analytes. The ability to tune the color by simple chemical or environmental changes is a powerful tool in materials design. For instance, BODIPY dyes incorporating a pyridine structure have been shown to exhibit mechanofluorochromism, where their fluorescence changes in response to mechanical stimuli. rsc.org
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Routes and Scalable Production
The synthesis of pyridinium (B92312) salts, including 4-(4-aminophenyl)-1-methyl-pyridinium, is a dynamic area of research focused on improving efficiency, yield, and environmental sustainability. Traditional methods are being supplemented and replaced by innovative techniques that offer significant advantages.
Modern Synthetic Methodologies: Researchers are exploring various synthetic routes to enhance the production of pyridinium derivatives. semanticscholar.org These include conventional heating, microwave-assisted synthesis, and ultrasound irradiation. semanticscholar.org Microwave-assisted methods, in particular, have been shown to be significantly faster and result in higher yields compared to conventional approaches. semanticscholar.org For instance, the quaternization reaction to form pyridinium salts can be achieved in minutes with high yields under microwave irradiation. semanticscholar.org
Another promising frontier is the adoption of continuous flow synthesis. ucla.edu This technique offers superior control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved consistency and yield. ucla.edu Continuous flow processes are inherently more scalable than batch reactions, providing a clear pathway from laboratory-scale synthesis to industrial production. ucla.eduresearchgate.net The development of such processes is crucial for meeting the potential demand for these materials in future clinical or industrial applications. researchgate.net
Green Chemistry and Scalability: A significant push in modern synthetic chemistry is the incorporation of green chemistry principles. This involves replacing hazardous organic solvents with more environmentally benign alternatives, such as deep eutectic solvents. semanticscholar.org While initial studies have shown that yields in these solvents may be lower than in traditional solvents like acetone, ongoing research aims to optimize these greener systems. semanticscholar.org
| Method | Key Advantages | Challenges | Reference |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Longer reaction times, potentially lower yields, use of hazardous solvents | semanticscholar.org |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields | Scalability can be a concern for specialized equipment | semanticscholar.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields | Requires specific sonication equipment | semanticscholar.org |
| Continuous Flow Synthesis | Excellent control over reaction parameters, high scalability, improved safety | Higher initial setup cost, requires process optimization | ucla.edu |
| Synthesis in Deep Eutectic Solvents | Environmentally friendly, use of "greener" solvents | Yields may be lower than in traditional organic solvents | semanticscholar.org |
Comprehensive Structure-Property Relationship Studies for Design Principles
Understanding the relationship between the molecular structure of 4-(4-aminophenyl)-1-methyl-pyridinium and its resulting properties is fundamental to designing new materials with tailored functionalities. Research in this area leverages crystallographic studies and systematic modification of the molecular scaffold.
The three-dimensional arrangement of molecules in the solid state, dictated by non-covalent interactions like hydrogen bonding, significantly influences the material's bulk properties. nih.gov Single-crystal X-ray diffraction is a powerful tool for elucidating these packing motifs. nih.govresearchgate.net For example, in related pyridinium derivatives, N-H···Br hydrogen bonds have been observed to link cations and anions, forming distinct structural units. researchgate.net The planarity and orientation of the pyridinium and phenyl rings are key structural parameters that affect intermolecular interactions. researchgate.net
Systematic studies on pyridine (B92270) derivatives have revealed clear design principles. For instance, the presence and position of specific functional groups, such as -NH2, can dramatically alter a compound's biological or electronic properties. mdpi.com Conversely, the addition of bulky groups or halogen atoms can have the opposite effect. mdpi.com These insights allow for the rational design of new derivatives of 4-(4-aminophenyl)-1-methyl-pyridinium with enhanced characteristics for specific applications. By modifying the substituents on either the pyridinium or the phenyl ring, researchers can fine-tune properties like solubility, electronic absorption, and ability to self-assemble. mdpi.com
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and design of new materials. These methods allow researchers to predict the properties of molecules like 4-(4-aminophenyl)-1-methyl-pyridinium before they are synthesized, saving significant time and resources.
Techniques such as Density Functional Theory (DFT) are used to calculate key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com The HOMO-LUMO energy gap is a critical parameter that helps predict a material's electronic and optical behavior, such as its color, conductivity, and nonlinear optical properties. nih.govmdpi.com
Molecular electrostatic potential (MEP) mapping is another valuable tool that visualizes the charge distribution across a molecule. mdpi.com This allows for the prediction of how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack and predicting intermolecular interactions like hydrogen bonding. mdpi.com By modeling how structural modifications—such as changing substituent positions or introducing different functional groups—affect these electronic properties, scientists can rationally design new derivatives with desired characteristics for applications in electronics and photonics. nih.gov
| Modeling Technique | Predicted Properties | Importance in Material Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electronic structure | Predicts optical and electronic properties, chemical reactivity | mdpi.com |
| Hirshfeld Surface Analysis | Quantitative analysis of intermolecular interactions | Elucidates crystal packing and hydrogen bonding networks | nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for molecular interaction | Predicts non-covalent interactions and chemical reactivity | mdpi.com |
Exploration of New Supramolecular Assemblies and Stimuli-Responsive Systems
The unique electronic and structural features of 4-(4-aminophenyl)-1-methyl-pyridinium make it an excellent candidate for incorporation into complex supramolecular assemblies and "smart" stimuli-responsive systems.
Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces. mdpi.com The pyridinium moiety, being positively charged, can readily interact with anionic species or polar molecules to form ordered assemblies. nih.gov Researchers are exploring the co-assembly of pyridinium-containing compounds with other molecular components, like peptides or porphyrins, to create functional nano-architectures. mdpi.comljmu.ac.uk These assemblies can exhibit emergent properties, such as enhanced light-harvesting capabilities, that are not present in the individual components. ljmu.ac.uk The ability to control the density and orientation of the chromophores within these assemblies allows for the fine-tuning of their photochemical and photophysical properties. ljmu.ac.uk
Stimuli-Responsive Systems: Stimuli-responsive materials can undergo a significant change in their properties in response to an external trigger, such as a change in pH, temperature, or exposure to light. nih.govmdpi.commdpi.com The 4-(4-aminophenyl)-1-methyl-pyridinium compound can be integrated as a functional component into such systems. For example, the amino group is pH-sensitive, which could be exploited in the design of pH-responsive drug delivery systems. nih.gov
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing Pyridinium, 4-(4-aminophenyl)-1-methyl-?
Answer:
For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. Mass spectrometry (MALDI-TOF or ESI-MS) provides molecular weight validation. Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for resolving stereochemistry and bond lengths . For UV-vis analysis, leverage the compound's aromatic and amino groups for absorbance profiling (e.g., λmax ~250–300 nm), as seen in structurally related pyridinium-based dyes .
Advanced: How can researchers resolve contradictions in crystallographic data during refinement of pyridinium derivatives?
Answer:
Contradictions often arise from disordered solvent molecules or twinning. Use SHELXL's TWIN and BASF commands to model twinned data . For electron density ambiguities, employ iterative cycles of difference Fourier maps and restrained refinement. Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions. If residual density persists, consider partial occupancy modeling or alternative space groups.
Basic: What synthetic routes are effective for preparing Pyridinium, 4-(4-aminophenyl)-1-methyl-?
Answer:
A two-step approach is common:
Quaternization: React 4-(4-aminophenyl)pyridine with methyl iodide in polar aprotic solvents (e.g., acetonitrile) under reflux to form the pyridinium salt.
Purification: Isolate via recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH gradients). Yield optimization (40–60%) requires strict anhydrous conditions .
Advanced: What strategies improve synthetic yields of pyridinium derivatives under varying solvent conditions?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance quaternization rates but may require post-reaction dialysis to remove traces.
- Catalysis: Add KI (10 mol%) to accelerate methyl iodide reactivity via halide exchange.
- Temperature Control: Microwave-assisted synthesis (80°C, 30 min) reduces side reactions compared to traditional reflux .
- Workup: Use ion-exchange resins (e.g., Dowex) to remove unreacted starting materials, improving purity to >95% .
Basic: How is purity assessed post-synthesis for Pyridinium, 4-(4-aminophenyl)-1-methyl-?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Target ≥98% purity with retention times calibrated against standards .
- Elemental Analysis: Match experimental C, H, N percentages to theoretical values (error margin ≤0.3%).
- TLC Monitoring: Use silica gel plates (CH2Cl2:MeOH 9:1) to track reaction progress .
Advanced: What computational methods predict biological interactions of pyridinium compounds?
Answer:
- Docking Studies: Use AutoDock Vina to model binding to biological targets (e.g., acetylcholinesterase). Parameterize charges with AM1-BCC in Open Babel .
- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies.
- QSAR Models: Corrate substituent electronic parameters (Hammett σ) with toxicity profiles, referencing analogs like MPTP .
Advanced: How can the neurotoxic potential of pyridinium derivatives be evaluated using structural analogs?
Answer:
- In Vitro Models: Expose SH-SY5Y neuroblastoma cells to the compound (0.1–100 µM) and assay mitochondrial complex I inhibition (compare to MPTP’s IC50 ~10 µM) .
- Oxidative Stress Markers: Measure glutathione depletion and ROS production via fluorescence probes (e.g., DCFH-DA).
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO2) to the aminophenyl moiety and compare toxicity shifts .
Basic: What are the key applications of pyridinium derivatives in analytical chemistry?
Answer:
- Spectrophotometric Reagents: The compound’s amino group enables selective anion detection (e.g., surfactants) via ion-pair extraction, with absorbance quantified at 500–600 nm .
- Fluorescent Probes: Functionalize with dansyl chloride for pH-sensitive imaging in cellular studies.
Advanced: How do researchers address discrepancies in spectroscopic vs. crystallographic data?
Answer:
- NMR vs. XRD Conflicts: If NMR suggests planar geometry but XRD shows puckering, re-examine solvent effects (e.g., crystal packing forces).
- Dynamic Effects: Variable-temperature NMR can resolve conformational averaging missed in static XRD structures .
Advanced: What are the best practices for storing pyridinium derivatives to prevent degradation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
